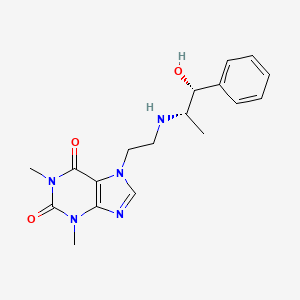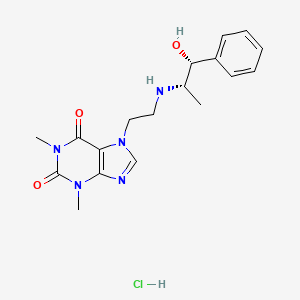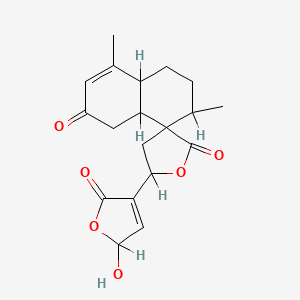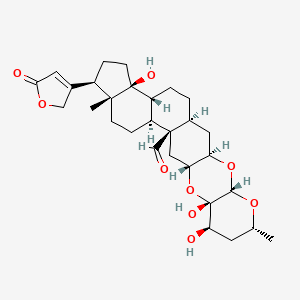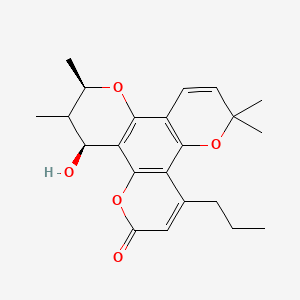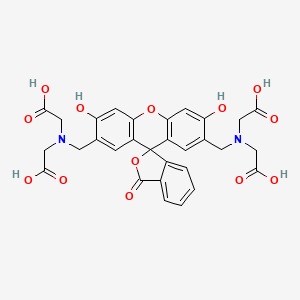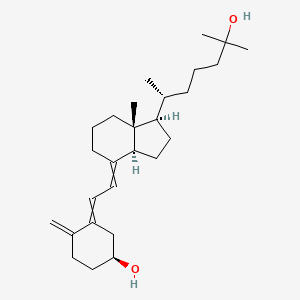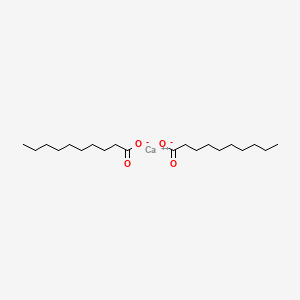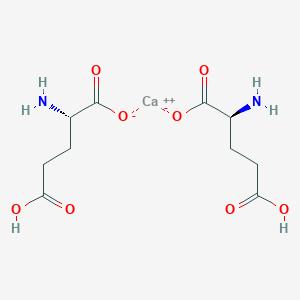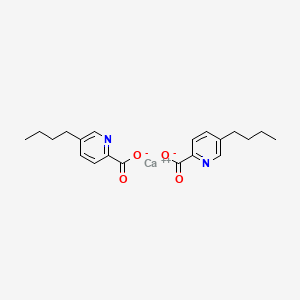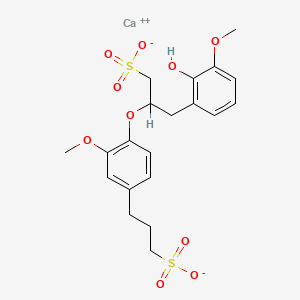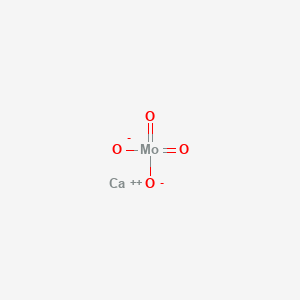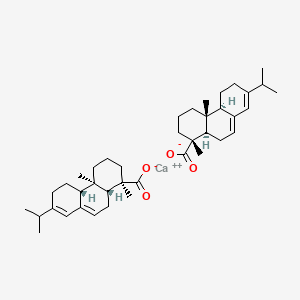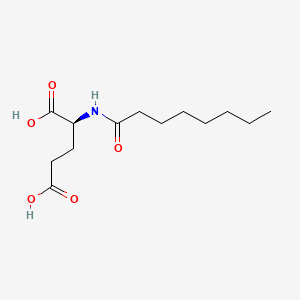
Capryloyl glutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Capryloyl glutamic acid is an amino acid.
Wissenschaftliche Forschungsanwendungen
Environmental Impact of Biobased Chemicals
Capryloyl glutamic acid, derived from glutamic acid, contributes to the synthesis of biobased chemicals. These chemicals, compared to their petrochemical equivalents, can have varying environmental impacts. For instance, certain biobased products like N-methylpyrrolidone and N-vinylpyrrolidone show lesser environmental impact, while others require improvements to compete effectively with petrochemical processes (Lammens et al., 2011).
Production with Gel-Entrapped Microorganisms
Research on using microorganisms, like Corynebacterium glutamicum, entrapped in polyacrylamide gel, has shown effectiveness in producing glutamic acid. This approach demonstrates an innovative method for glutamic acid production, which can be linked to the development of capryloyl glutamic acid (Slowinski & Charm, 1973).
Medical Applications
Glutamic acid analogs, such as capryloyl glutamic acid, have been researched for their potential use in the medical field, particularly in receptor antagonism. These compounds have shown activity against specific metabotropic glutamate receptors, which has implications for treatments in neurological conditions (Bessis et al., 2003).
Enhancing Phagocytosis and Killing of Bacteria
The use of enzymes to degrade capsules made of poly-gamma-glutamic acid has shown to improve the phagocytosis and killing of encapsulated Bacillus anthracis. This indicates the potential of capryloyl glutamic acid derivatives in enhancing the effectiveness of phagocytic cells against certain pathogens (Scorpio et al., 2006).
Role in Neurobiology
The study of glutamate receptors, to which capryloyl glutamic acid may bind or influence, has revealed their complex roles in excitotoxicity, oxidative stress, and aging in the central nervous system. This research provides insight into how derivatives of glutamic acid might interact with these receptors (Michaelis, 1998).
Sensor Development for Glutamate Detection
Research into micro and nanostructured sensor platforms for glutamate detection provides groundwork for potential applications of capryloyl glutamic acid in sensor technology. These sensors have critical applications in clinical and food industries (Jamal et al., 2018).
Eigenschaften
CAS-Nummer |
31462-07-4 |
|---|---|
Produktname |
Capryloyl glutamic acid |
Molekularformel |
C13H23NO5 |
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
(2S)-2-(octanoylamino)pentanedioic acid |
InChI |
InChI=1S/C13H23NO5/c1-2-3-4-5-6-7-11(15)14-10(13(18)19)8-9-12(16)17/h10H,2-9H2,1H3,(H,14,15)(H,16,17)(H,18,19)/t10-/m0/s1 |
InChI-Schlüssel |
JCQLZKNHLVROBO-JTQLQIEISA-N |
Isomerische SMILES |
CCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
CCCCCCCC(=O)NC(CCC(=O)O)C(=O)O |
Kanonische SMILES |
CCCCCCCC(=O)NC(CCC(=O)O)C(=O)O |
Aussehen |
Solid powder |
Andere CAS-Nummern |
31462-07-4 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Capryloyl glutamic acid; L-Glutamic acid, N-(1-oxooctyl)-; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



